3-Bromo-4,6-dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine

Medicinal Chemistry Kinase Inhibitor Synthesis Nucleophilic Aromatic Substitution

Researchers requiring sequential C4, C6, and C3 derivatization often face supply gaps with non-brominated analogs. This compound solves that bottleneck. - Orthogonal halogen triad: C4-Cl (SNAr), C6-Cl (delayed SNAr), C3-Br (Suzuki/Sonogashira/Buchwald-Hartwig) for automated parallel library synthesis. - N1-methyl locks tautomeric form, ensuring consistent reactivity and kinase-binding interactions vs. N1-H analogs. - MW ~282 Da, cLogP ~1.5-2.5, favorable for CNS drug discovery programs targeting CDK2, GSK-3β, or PKD. - Custom synthesis available; typical lead time 2-4 weeks. Inquire for bulk pricing.

Molecular Formula C6H3BrCl2N4
Molecular Weight 281.92 g/mol
Cat. No. B12965428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4,6-dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
Molecular FormulaC6H3BrCl2N4
Molecular Weight281.92 g/mol
Structural Identifiers
SMILESCN1C2=C(C(=NC(=N2)Cl)Cl)C(=N1)Br
InChIInChI=1S/C6H3BrCl2N4/c1-13-5-2(3(7)12-13)4(8)10-6(9)11-5/h1H3
InChIKeyLCNUPXGUFFSKOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-4,6-dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine: Core Scaffold for Kinase Library Synthesis


3-Bromo-4,6-dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (CAS not publicly indexed; molecular formula C₆H₃BrCl₂N₄) belongs to the privileged pyrazolo[3,4-d]pyrimidine class, a heterocyclic scaffold extensively exploited in kinase inhibitor drug discovery [1]. This compound bears a unique orthogonally reactive halogen triad: a C3‑bromine suited for transition‑metal‑catalyzed cross‑coupling, and two differentiated chlorine atoms at C4 and C6 for sequential nucleophilic aromatic substitution (SNAr) [2]. The N1‑methyl group locks the tautomeric form, distinguishing it from N1‑H or N1‑(2‑trimethylsilyl)ethoxymethyl analogs and influencing both reactivity and physicochemical properties.

Halogen triadC3‑Br, C4‑Cl, and C6‑Cl enable three sequential diversification steps without protecting groups.
Sequential SNArC4-Cl reacts first under mild conditions; C6-Cl substitution requires elevated temperature, allowing ordered derivatization.
Tautomer lockN1‑methyl group eliminates prototropic tautomerism, ensuring a single reactive species for reproducible library synthesis.

Why Generic Pyrazolopyrimidine Analogs Cannot Replace This Scaffold


Generic substitution among pyrazolo[3,4-d]pyrimidines is invalid because the pattern and identity of halogen substituents directly dictate the order, rate, and site‑selectivity of derivatization reactions [1]. The N1‑methyl group further modulates the electron density of the pyrimidine ring, altering SNAr reactivity at C4 and C6 relative to N1‑H or N1‑phenyl analogs [2]. Consequently, a researcher replacing this compound with the more common 4,6-dichloro‑1‑methyl‑1H‑pyrazolo[3,4-d]pyrimidine (CAS 98141‑42‑5) would lose the C3‑bromine handle essential for Suzuki, Sonogashira, or Buchwald–Hartwig diversification, effectively blocking an entire vector of chemical space exploration. The quantitative evidence below details these unavoidable performance differences.

Missing C3‑Br handle
The common analog 4,6‑dichloro‑1‑methyl‑1H‑pyrazolo[3,4‑d]pyrimidine lacks the C3 bromine, blocking cross‑coupling diversification and limiting exploration of the C3 vector.
Tautomeric variability
N1‑H analogs exist as an equilibrium mixture of 1H and 2H tautomers, which may alter reactivity ratios and compromise batch‑to‑batch reproducibility in parallel synthesis.
Altered SNAr kinetics
N1‑unsubstituted or N1‑aryl derivatives shift the electron density of the pyrimidine ring, potentially changing the C4/C6 selectivity pattern observed with the N1‑methyl scaffold.

Quantitative Differentiation Evidence


C4-Cl vs C6-Cl Reactivity Differential for Sequential SNAr

In the 4,6-dichloro‑1‑methylpyrazolo[3,4-d]pyrimidine system, the C4 chlorine is significantly more reactive toward nucleophiles than the C6 chlorine. In the foundational ACS study, treatment of 4,6-dichloro‑1‑methylpyrazolo[3,4-d]pyrimidine with sodium ethylmercaptide at room temperature yielded exclusively 6‑chloro‑4‑ethylthio‑1‑methylpyrazolo[3,4-d]pyrimidine, confirming that C4 reacts first while C6 remains intact [1]. This site‑selectivity is preserved in the 3‑bromo analog, allowing sequential installation of two different substituents at C4 and C6 without protecting‑group strategies.

C4 vs C6 Reactivity
Class-level inference
Exclusive C4 substitution at room temperature; C6 remains intact.
Enables sequential C4→C6→C3 diversification without protecting groups.
Data from 4,6-dichloro-1-methyl analog; 3-Br does not alter selectivity.
Medicinal Chemistry Kinase Inhibitor Synthesis Nucleophilic Aromatic Substitution

C3-Bromine Enables Cross-Coupling Diversification

The C3‑bromine substituent provides a synthetic handle for palladium‑catalyzed cross‑coupling reactions (Suzuki, Sonogashira, Buchwald–Hartwig) that is absent in the widely used 4,6‑dichloro‑1‑methyl‑1H‑pyrazolo[3,4-d]pyrimidine (CAS 98141‑42‑5) [1]. While C3‑chloro analogs exist, C(sp²)–Br bonds undergo oxidative addition approximately 10‑ to 100‑fold faster than C(sp²)–Cl bonds in typical Pd(0) catalytic cycles, enabling milder reaction conditions and broader substrate scope [2]. This kinetic advantage translates to higher yields and cleaner reactions when constructing C3‑aryl or C3‑alkynyl derivatives for kinase inhibitor libraries.

C3‑Br Coupling Rate
Cross-study comparable
Oxidative addition ~10–100× faster than C3‑Cl with Pd(0).
Supports milder cross‑coupling conditions and broader substrate scope.
General organometallic trend; applicable to pyrazolo[3,4‑d]pyrimidine scaffold.
Cross‑Coupling Chemistry Suzuki Coupling Library Synthesis

N1-Methyl Locks Tautomeric Form and Modulates Reactivity

The N1‑methyl substituent eliminates the prototropic tautomerism present in N1‑unsubstituted pyrazolo[3,4-d]pyrimidines (e.g., CAS 944902‑17‑4), ensuring a single, defined molecular species in solution . This is critical for reproducible SNAr kinetics and consistent biological assay results. Moreover, the N1‑methyl group alters the electron density of the pyrimidine ring compared to N1‑H analogs: the +I effect of the methyl group slightly deactivates the ring toward nucleophilic attack, providing a measurable difference in SNAr reaction rates. In the ACS study, acid hydrolysis of 4,6‑dichloro‑1‑methylpyrazolo[3,4-d]pyrimidine (V, R=CH₃) to the 4,6‑dihydroxy derivative proceeded with 65% yield under defined conditions [1], establishing a reproducible baseline for this N1‑methylated scaffold.

Tautomer Control
Class-level inference
Single tautomeric species; acid hydrolysis yield 65%.
Ensures reproducible SNAr kinetics and consistent assay data.
N1‑H analog exists as tautomer mixture, giving variable product ratios.
Tautomerism Control Reaction Reproducibility Medicinal Chemistry

Molecular Weight and LogP Suitability for CNS Drug Discovery

The combination of C3‑Br, C4‑Cl, C6‑Cl, and N1‑CH₃ substituents yields a molecular weight (MW) of approximately 283.9 g/mol and a calculated LogP (cLogP) that falls within an attractive range for CNS drug discovery programs targeting kinases [1]. In contrast, the non‑brominated analog (MW 203.0) may be too small and polar for optimal CNS penetration, while N1‑benzyl or N1‑THP‑protected analogs (MW >350) exceed typical lead‑like property guidelines. This places the target compound in a 'sweet spot' for fragment‑based and lead‑like library design where balanced lipophilicity and molecular weight are prerequisites for blood‑brain barrier penetration.

CNS Lead-like Properties
Supporting evidence
MW ~284 Da, cLogP ~1.5–2.5
Falls within CNS drug discovery guidelines for fragment-to-lead programs.
Compared to non‑brominated (203 Da) and N1‑THP analog (367 Da).
CNS Drug Discovery Physicochemical Properties Lead Optimization

Optimal Application Scenarios in Drug Discovery


Three-Vector Parallel Library Synthesis for Kinase Hit Expansion

The orthogonal reactivity of C4‑Cl (SNAr), C6‑Cl (delayed SNAr), and C3‑Br (cross‑coupling) enables automated parallel synthesis of three‑dimensionally diverse libraries. A typical workflow: (1) react with primary amines at C4 at room temperature; (2) introduce a second amine or thiol at C6 under microwave heating; (3) perform Suzuki coupling at C3 with arylboronic acids. This sequential, protecting‑group‑free strategy is not feasible with the non‑brominated analog (CAS 98141‑42‑5), which lacks the C3‑Br handle .

CDK2-Focused Lead Optimization Programs

The pyrazolo[3,4-d]pyrimidine scaffold has demonstrated single‑digit micromolar CDK2/cyclin E inhibitory activity when appropriately substituted at C4 and C6 . The 3‑bromo‑4,6‑dichloro‑1‑methyl derivative provides a versatile starting point for exploring C3‑aryl or C3‑heteroaryl substitutions to improve CDK2 selectivity over other CDK isoforms, leveraging the established SAR that C3 modifications profoundly affect kinase selectivity profiles .

BTK and Abl Irreversible Inhibitor Design via C6-Warhead

Pyrazolo[3,4-d]pyrimidine derivatives have been developed as irreversible BTK and Abl inhibitors by incorporating an acrylamide warhead at the C6 position . The 3‑bromo‑4,6‑dichloro‑1‑methyl scaffold allows sequential installation of a selectivity‑conferring group at C4, an acrylamide‑containing moiety at C6 via SNAr, and a solubilizing or affinity‑enhancing group at C3 via cross‑coupling. The N1‑methyl ensures a single, defined tautomer for consistent inhibitor‑kinase binding interactions.

CNS-Penetrant Kinase Probe Development

The favorable molecular weight (~284 Da) and moderate lipophilicity (cLogP ~1.5–2.5) of this compound align with established CNS drug property guidelines . Discovery teams pursuing brain‑penetrant CDK2, GSK‑3β, or PKD inhibitors can utilize this scaffold to generate tool compounds with a higher probability of crossing the blood‑brain barrier compared to larger N1‑THP or N1‑benzyl protected analogs.

Application
Selection Property
Validation Focus
Kinase-focused library synthesis
Sequential C4→C6→C3 diversification without protecting groups
Reaction selectivity and product purity verification
CDK2 lead optimization
C3-aryl substitution for kinase selectivity tuning
CDK2/cyclin E inhibition assay and isoform selectivity profiling
Irreversible BTK/Abl inhibitor design
C6 warhead installation with orthogonal C4/C3 handles
Irreversible inhibition kinetics and target engagement assays
CNS-penetrant kinase probe development
Favorable MW and lipophilicity for blood-brain barrier penetration
In vitro permeability and brain exposure studies
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